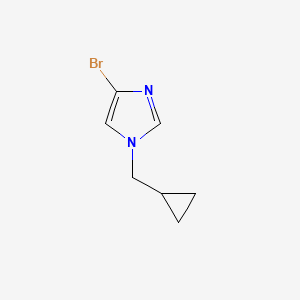

![molecular formula C7H6BrN3 B1449743 8-溴咪唑并[1,2-A]吡啶-2-胺 CAS No. 1509263-23-3](/img/structure/B1449743.png)

8-溴咪唑并[1,2-A]吡啶-2-胺

描述

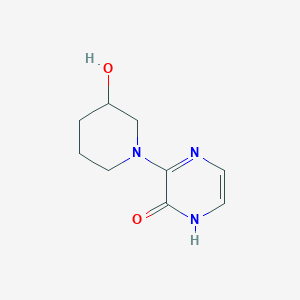

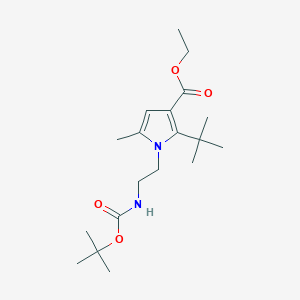

8-Bromoimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that contains an imidazole ring fused with a pyridine ring . It is a novel class of pharmaceutical compounds that exhibit a broad range of biological activities .

Synthesis Analysis

The synthesis of 8-Bromoimidazo[1,2-A]pyridin-2-amine has been well studied. The most effective protocols for its synthesis are metal-free direct synthesis methods . These methods have been developed in the past decade and are considered environmentally friendly . A novel and practical strategy for the construction of the imidazo[1,2-A]pyridin-2-amine framework involves the addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation .Molecular Structure Analysis

The molecular structure of 8-Bromoimidazo[1,2-A]pyridin-2-amine is characterized by a fused heterocyclic motif containing a five-membered imidazole ring and a six-membered pyridine ring with a bridgehead nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Bromoimidazo[1,2-A]pyridin-2-amine include initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-A]pyridin-2-amine has a molecular weight of 212.05 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 43.3 Ų . The compound is characterized by a complexity of 153 .科学研究应用

Anticancer Agent Development

8-Bromoimidazo[1,2-A]pyridin-2-amine has been studied for its potential as an anticancer agent. Derivatives of this compound have shown significant antiproliferative effects against breast cancer cell lines . The compound’s ability to be functionalized at various positions makes it a versatile scaffold for developing novel anticancer drugs.

Pharmacological Research

In pharmacology, 8-Bromoimidazo[1,2-A]pyridin-2-amine serves as a pharmacophore due to its structural similarity to compounds that exhibit a wide range of biological activities . It’s particularly noted for its role in synthesizing molecules with antiviral, antibacterial, antimicrobial, and anti-inflammatory properties .

Drug Design and Synthesis

This compound is recognized as a “drug prejudice” scaffold in medicinal chemistry, meaning it’s predisposed to bind to biological targets. Its synthesis from readily available chemicals is desirable due to its extensive use in drug development . It’s involved in various synthetic strategies like condensation, multicomponent reactions, and oxidative coupling.

Material Science Applications

Beyond its medicinal applications, 8-Bromoimidazo[1,2-A]pyridin-2-amine is also useful in material science. Its structural characteristics make it suitable for creating materials with specific electronic or photonic properties .

Biochemical Research

In biochemistry, the compound’s derivatives are used to study enzyme interactions and signaling pathways. Its modifications can mimic or inhibit natural substrates of enzymes, helping to elucidate biochemical processes .

Chemical Properties Research

Research into the chemical properties of 8-Bromoimidazo[1,2-A]pyridin-2-amine includes exploring its reactivity and stability under different conditions. This knowledge is crucial for its safe handling and effective use in various chemical reactions .

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

未来方向

Recent research has focused on developing environmentally benign synthetic strategies for the synthesis of imidazo[1,2-A]pyridines . Future directions may include further optimization of these methods and exploration of the biological activities of 8-Bromoimidazo[1,2-A]pyridin-2-amine and its derivatives .

属性

IUPAC Name |

8-bromoimidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEWIZAVWKORLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-A]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)

![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)